molecular formula C16H19N3O3 B7640103 (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone

(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone

Cat. No. B7640103
M. Wt: 301.34 g/mol
InChI Key: JIALAWYKFVVLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone, also known as DPHM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development. Specifically, this compound has been found to inhibit the expression of NF-κB, COX-2, and iNOS, which are key mediators of inflammation and oxidative stress. Moreover, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer development in various animal models. Moreover, this compound has been found to possess significant analgesic and anxiolytic effects, which make it a potential candidate for the treatment of pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone in scientific research is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone. One of the potential areas of research is the development of new formulations that can improve the solubility and bioavailability of this compound. Moreover, further studies are needed to investigate the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, more studies are needed to investigate the potential anticancer properties of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone involves the reaction of 3-hydroxybenzaldehyde, 2,5-dimethylpyrazole, and morpholine in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 184-186°C.

Scientific Research Applications

(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to possess significant analgesic and anxiolytic effects.

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-8-14(18(2)17-11)16(21)19-6-7-22-15(10-19)12-4-3-5-13(20)9-12/h3-5,8-9,15,20H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIALAWYKFVVLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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